N'-{1-[3-(allyloxy)phenyl]ethylidene}-2,2-dichloro-1-methylcyclopropanecarbohydrazide
Overview
Description
N'-{1-[3-(allyloxy)phenyl]ethylidene}-2,2-dichloro-1-methylcyclopropanecarbohydrazide is a useful research compound. Its molecular formula is C16H18Cl2N2O2 and its molecular weight is 341.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.0745332 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Catalysis
Compounds similar to N'-{1-[3-(allyloxy)phenyl]ethylidene}-2,2-dichloro-1-methylcyclopropanecarbohydrazide are often studied in the context of organic synthesis, particularly in the formation of cyclopropane derivatives, which are valuable in medicinal chemistry and material science. For instance, the palladium(II)-catalyzed cyclopropanation of simple allyloxy compounds has been explored, yielding a variety of cyclopropane derivatives under specific conditions, which showcases the versatility of these reactions in synthesizing structurally complex molecules (Tomilov et al., 1990).
Potential Pharmacological Properties
The structural motifs present in compounds like this compound are often investigated for their pharmacological properties. For example, studies on similar compounds have explored their potential as narcotic antagonists, although with varying degrees of success. Such research contributes to the understanding of how structural variations influence biological activity and can guide the development of new therapeutic agents (Jacoby et al., 1981).
Material Science and Chemistry
In material science, compounds with cyclopropane rings and related structures are of interest due to their unique chemical properties. For example, research on 1-methylcyclopropene highlights its role as an inhibitor of ethylene action, with applications in extending the shelf life of fruits and vegetables, showcasing the broad applicability of these compounds beyond traditional medicinal chemistry (Blankenship & Dole, 2003).
Advanced Functional Materials
The incorporation of cyclopropane derivatives and related compounds into advanced functional materials, such as in the development of nonfullerene electron transporting materials for solar cells, demonstrates the potential of these compounds in renewable energy technologies. This research shows that small structural changes can significantly impact the efficiency and stability of solar cells, highlighting the importance of organic synthesis in developing new materials for energy applications (Jung et al., 2018).
Properties
IUPAC Name |
2,2-dichloro-1-methyl-N-[(E)-1-(3-prop-2-enoxyphenyl)ethylideneamino]cyclopropane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O2/c1-4-8-22-13-7-5-6-12(9-13)11(2)19-20-14(21)15(3)10-16(15,17)18/h4-7,9H,1,8,10H2,2-3H3,(H,20,21)/b19-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBYWXHPJVEAKV-YBFXNURJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1(CC1(Cl)Cl)C)C2=CC(=CC=C2)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1(CC1(Cl)Cl)C)/C2=CC(=CC=C2)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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